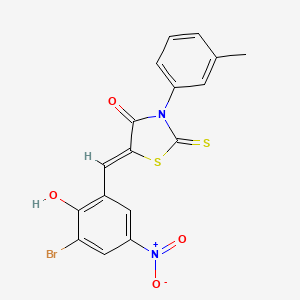
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine, also known as MNBD, is a chemical compound with potential applications in scientific research. It is a derivative of morpholine, a cyclic amine commonly used in organic synthesis. MNBD has been synthesized and studied for its potential as a fluorescent probe for biological imaging, as well as for its potential as a chemical tool for studying protein-protein interactions.
作用机制
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine works by binding to specific proteins or peptides of interest and emitting fluorescence upon excitation with light. The binding of 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine to its target can be detected using fluorescence microscopy or spectroscopy. 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine can also be used in combination with other fluorescent probes to study complex biological processes, such as protein trafficking and signaling pathways.
Biochemical and Physiological Effects:
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine is a non-toxic compound and does not have any known biochemical or physiological effects on living organisms. It is commonly used in vitro to study protein-protein interactions and other biological processes.
实验室实验的优点和局限性
The advantages of using 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine in scientific research include its high sensitivity and selectivity for specific proteins or peptides, as well as its compatibility with live cell imaging. 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine is also relatively easy to synthesize and can be modified to suit specific experimental needs. However, 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine has some limitations, including its potential for non-specific binding and its limited photostability, which can affect the accuracy of experimental results.
未来方向
There are several future directions for research on 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine. One area of focus is the development of new 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine derivatives with improved photostability and specificity for certain proteins or peptides. Another area of interest is the application of 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine in high-throughput screening assays for drug discovery. 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine can also be used in combination with other imaging techniques, such as electron microscopy, to provide a more comprehensive view of biological processes. Overall, 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine has the potential to be a valuable tool for scientific research in a variety of fields.
合成方法
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine can be synthesized through a multi-step process starting with commercially available starting materials. The synthesis involves the reaction of 4-methoxy-3-nitrobenzoic acid with 2,6-dimethylmorpholine in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the desired product. The reaction can be optimized by adjusting the reaction conditions, such as temperature and solvent, to achieve high yields and purity.
科学研究应用
4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine has potential applications in scientific research, particularly in the fields of biochemistry and cell biology. It has been studied as a fluorescent probe for imaging protein-protein interactions in live cells. 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine can be conjugated to proteins or peptides of interest and used to monitor their interactions in real-time. 4-(4-methoxy-3-nitrobenzoyl)-2,6-dimethylmorpholine has also been used to study the binding kinetics of small molecules to proteins, as well as to investigate the effects of protein modifications on their interactions.
属性
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-(4-methoxy-3-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5/c1-9-7-15(8-10(2)21-9)14(17)11-4-5-13(20-3)12(6-11)16(18)19/h4-6,9-10H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVUWWFRUKSMTMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90386300 |
Source


|
| Record name | ST50685676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,6-Dimethylmorpholin-4-yl)(4-methoxy-3-nitrophenyl)methanone | |
CAS RN |
5652-67-5 |
Source


|
| Record name | ST50685676 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90386300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-methyl-2-[(4-methylbenzoyl)amino]-N-2-pyridinyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5201914.png)
![2-ethoxy-4-[(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5201922.png)
![5-{4-[2-(4-methoxyphenoxy)ethoxy]benzylidene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5201930.png)
![5-{[4-(4-tert-butyl-1H-1,2,3-triazol-1-yl)-1-piperidinyl]methyl}-2-(methylthio)pyrimidine trifluoroacetate](/img/structure/B5201933.png)

![methyl 4-{3-chloro-5-ethoxy-4-[(2-fluorobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5201950.png)
![7-(3,4-dimethoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5201961.png)


![4-[(2,6-dimethyl-4-morpholinyl)sulfonyl]benzenesulfonamide](/img/structure/B5201985.png)
![2-[(4-chlorophenyl)thio]-N-(4-methylphenyl)propanamide](/img/structure/B5201995.png)
![N~1~-(2-bromophenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B5202000.png)
![{4-(2-chlorobenzyl)-1-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4-piperidinyl}methanol](/img/structure/B5202002.png)
